molecular formula C11H9F3O2 B3039996 3-(Trifluoromethyl)benzyl acrylate CAS No. 144261-45-0

3-(Trifluoromethyl)benzyl acrylate

Cat. No. B3039996
M. Wt: 230.18 g/mol
InChI Key: ZVVBHXGKXLHUMM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl acrylate is a chemical compound that belongs to the family of acrylates. It is widely used in scientific research due to its unique properties. This compound has a high degree of reactivity and can be easily modified to create new derivatives.

Scientific Research Applications

Copolymerization and High-Tech Applications

3-(Trifluoromethyl)benzyl acrylate and related monomers such as alkyl 2-trifluoromethacrylate and 2-(trifluoromethyl)acrylic acid are crucial in copolymerization processes. These monomers, derived mainly from 3,3,3-trifluoropropene, lead to various functional group-bearing monomers like epoxide, cyclic ethers, and oligo(ethylene oxide). Their copolymers and terpolymers are significant in high-tech applications due to their low toxicity, ease of availability, and handling. They find uses in lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).

Mechanical Activation of Catalysts

In the context of polymer science, the mechanical activation of catalysts for carbon-carbon bond forming and anionic polymerization reactions is noteworthy. This approach involves the use of macromolecular reagents, such as pyridine-capped poly(methyl acrylate)s, to facilitate the mechanical scission of bonds and unmask catalytically active species. This method is utilized to catalyze the anionic polymerization of α-trifluoromethyl-2,2,2-trifluoroethyl acrylate, showcasing its potential in organic synthesis and material science (Tennyson, Wiggins & Bielawski, 2010).

Photoreactivity and Stability in Polyelectrolyte Films

The study of substituted benzyl acrylates, such as 3-(Trifluoromethyl)benzyl acrylate, in multilayered polyelectrolyte films reveals interesting insights into photoreactivity and thermal stability. The nature of substituents on the aromatic rings significantly affects these properties, influencing the potential applications in areas like film technology and materials science (Jensen, Desai, Maru & Mohanty, 2004).

Catalysis in Organic Synthesis

The use of 3-(Trifluoromethyl)benzyl acrylate in catalysis, particularly in the formation of CF3-containing polycyclic benzazepine derivatives, is another significant application. Such catalytic processes involve iron or copper and are used to construct complex organic molecules under mild conditions, indicating the material's importance in synthetic organic chemistry (Yu, Xu, Tang & Shi, 2016).

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBHXGKXLHUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzyl acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CT Hung, BS Wu, CT Chou, C Sandford… - The Journal of Organic …, 2022 - ACS Publications
The asymmetric induction afforded by a chiral sulfinyl group in a palladium/Brønsted-acid-catalyzed intramolecular allylic amination was investigated. Predictions of the …
Number of citations: 2 pubs.acs.org

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